molecular formula C18H23N3O2 B2875139 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide CAS No. 1448136-14-8

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2875139
CAS No.: 1448136-14-8
M. Wt: 313.401
InChI Key: CZYZLBCKTCWEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide is a synthetic small molecule featuring a tetrahydroindazole core substituted with a cyclopentyl group at the N1 position and a furan-2-carboxamide moiety at the C3-methyl position. This compound is structurally distinct due to its hybrid heterocyclic architecture, which combines indazole’s rigidity with furan’s aromaticity.

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYZLBCKTCWEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

Given the wide range of biological activities associated with the indazole family, it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclopentyl group, a tetrahydroindazole moiety, and a furan-2-carboxamide functional group. The molecular formula is C17H24N3OC_{17}H_{24}N_{3}O, with a molecular weight of approximately 288.39 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydroindazole Moiety : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Cyclopentyl Group : Alkylation reactions using cyclopentyl halides.
  • Coupling with Furan-2-carboxylic Acid : Using coupling agents to form the final amide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing indazole structures can inhibit cancer cell proliferation through various mechanisms:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)5.89EGFR inhibition
Compound BMCF-7 (Breast)2.06Apoptosis induction
Compound CH1975 (Lung)4.62Targeting EGFR mutation

These findings suggest that the presence of the tetrahydroindazole moiety may enhance the compound's ability to interact with key biological targets involved in cancer progression.

Antimicrobial Activity

N-(Furan-2-carboxamide) derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus epidermidis4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that this compound may possess broad-spectrum antimicrobial activity.

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A study conducted on derivatives of furan-based compounds revealed that specific substitutions led to enhanced cytotoxic effects against human cancer cell lines. The study utilized the MTT assay to measure cell viability and found that certain derivatives showed reduced viability in cancer cells compared to normal cell lines.

Case Study 2: Structure-Based Drug Design
In silico studies have predicted favorable binding interactions between N-(furan-2-carboxamide) derivatives and target proteins involved in cancer signaling pathways. Molecular docking simulations indicated that these compounds could effectively occupy the active sites of enzymes critical for tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Therapeutic Target
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide (Target) Tetrahydroindazole Cyclopentyl (N1), Furan-2-carboxamide (C3-methyl) ~330.4* Kinases, GPCRs (inferred)
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzothiophene Dioxoisoindolyl acetyl (C2), Furan-2-methyl (N-substituent) ~483.5 Protease inhibition (hypothetical)
Alfuzosin Hydrochloride Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide) Quinazoline Furan-2-carboxamide (C3-propyl), 4-amino-6,7-dimethoxyquinazoline ~442.5 Alpha-1 adrenergic receptor (off-target)
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide (BG15831) Tetrahydroindazole Cyclopentyl (N1), 4-fluorophenylsulfanyl acetamide (C3-methyl) ~387.5 Undisclosed (likely kinase-related)

*Estimated based on molecular formula.

Key Observations:
  • Core Flexibility : The tetrahydroindazole core in the target compound and BG15831 offers conformational rigidity compared to the benzothiophene or quinazoline cores in other analogs. This may influence binding pocket compatibility in target proteins .
  • Substituent Impact : The furan-2-carboxamide group in the target compound and Alfuzosin’s Impurity A highlights the role of furan in hydrogen bonding or π-π stacking interactions. However, the quinazoline moiety in Alfuzosin’s impurity likely confers distinct pharmacokinetic properties, such as increased polarity .

Research Findings and Hypotheses

  • Metabolic Stability : The cyclopentyl group in the target compound could slow hepatic metabolism relative to Alfuzosin’s linear propylamine chain, reducing first-pass effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.